molecular formula C22H20N2O3S B6556004 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-24-6

8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B6556004
CAS No.: 1040633-24-6
M. Wt: 392.5 g/mol
InChI Key: NJJHLTKSUFOKSO-UHFFFAOYSA-N
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Description

8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a synthetic small molecule based on the thieno[3,2-c]quinoline scaffold, a structure of significant interest in medicinal chemistry for developing targeted therapeutic agents . The quinoline core is a privileged framework in drug discovery, known for its versatility and ability to interact with diverse biological targets . This particular compound is designed for research applications in oncology, specifically for investigating signaling pathways involved in cell proliferation and survival. Its structure suggests potential as an inhibitor of key receptor tyrosine kinases (RTKs), such as c-Met, VEGF (Vascular Endothelial Growth Factor Receptor), or EGFR (Epidermal Growth Factor Receptor) . These receptors are pivotal in carcinogenic pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR, which regulate processes like proliferation, apoptosis, and angiogenesis . Inhibiting these kinases is a established strategy in targeted cancer therapy. Researchers can utilize this compound as a tool molecule to probe the mechanisms of kinase signaling, study tumor growth, and evaluate resistance mechanisms in cellular and biochemical assays. The compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-26-11-10-23-22(25)21-19(14-6-4-3-5-7-14)17-13-24-18-9-8-15(27-2)12-16(18)20(17)28-21/h3-9,12-13H,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHLTKSUFOKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization for Quinoline Formation

The Skraup reaction is a classical method for constructing quinoline rings from aniline derivatives. For 8-methoxyquinoline intermediates, 2-methoxy-3-nitroaniline serves as a starting material. Glycerol undergoes dehydration to form acrolein, which condenses with the aniline derivative in concentrated sulfuric acid to yield the quinoline skeleton.

Example Protocol

  • Reactants : 2-Methoxy-3-nitroaniline (1.0 equiv), glycerol (3.0 equiv), H2SO4 (catalytic).

  • Conditions : 120°C, 4 hours under reflux.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, column purification.

  • Yield : 48–60%.

Thiophene Annulation

Thieno[3,2-c]quinoline formation requires cyclization of a thiophene moiety onto the quinoline core. 3-Bromoquinoline-8-methoxy intermediates react with thiophene-2-carbaldehyde via Heck coupling or Cu-catalyzed C–H activation to form the fused thiophene ring.

Optimized Conditions

  • Catalyst : Pd(OAc)2 (5 mol%), PPh3 (10 mol%).

  • Base : K2CO3, DMF, 110°C, 12 hours.

  • Yield : 65–72%.

Carboxamide Functionalization at Position 2

Carboxylic Acid Activation

The 2-position is oxidized to a carboxylic acid using KMnO4 in acidic conditions, followed by conversion to an acid chloride with SOCl2.

Oxidation Step

  • Conditions : KMnO4 (3.0 equiv), H2SO4 (1M), 80°C, 3 hours.

  • Yield : 75–80%.

Amidation with 2-Methoxyethylamine

The acid chloride reacts with 2-methoxyethylamine in dichloromethane with triethylamine as a base.

Reaction Parameters

  • Molar Ratio : Acid chloride (1.0 equiv), amine (1.2 equiv).

  • Conditions : 0°C to RT, 2 hours.

  • Yield : 90–92%.

Optimization and Mechanistic Considerations

Regioselectivity in Skraup Cyclization

The position of the methoxy group is controlled by the substitution pattern of the aniline precursor. Electron-donating groups like methoxy direct cyclization to the para position, minimizing byproducts.

Ligand Effects in Cross-Coupling

Bulky phosphine ligands (e.g., DavePhos) enhance yields in Suzuki reactions by stabilizing the palladium center and suppressing β-hydride elimination.

Analytical Characterization

Key Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.72 (s, 1H, quinoline-H), 7.98–7.45 (m, 5H, Ph), 4.10 (t, 2H, OCH2), 3.65 (s, 3H, OCH3).

  • HRMS : Calculated for C22H21N2O3S [M+H]+: 393.1274; Found: 393.1276.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Research indicates that compounds similar to 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide exhibit various biological activities. These activities include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : The thienoquinoline derivatives have shown promise in inhibiting the growth of certain bacterial and fungal strains.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by interfering with pro-inflammatory cytokine production.

Table 2: Biological Activities

ActivityDescription
AnticancerModulates cell proliferation pathways
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryInterferes with cytokine production

Drug Development

This compound has potential applications in drug development due to its diverse biological activities. It can be explored as a lead compound for designing new anticancer or antimicrobial agents.

Interaction Studies

Studies have shown that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Case Studies

  • Anticancer Mechanism : A study investigated the effects of thienoquinoline derivatives on cancer cell lines, revealing that they induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, suggesting its potential as a novel antibiotic agent.

Table 3: Case Studies Overview

Study FocusFindings
Anticancer MechanismInduces apoptosis via caspase activation
Antimicrobial EfficacyEffective against resistant bacteria

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thieno[3,2-c]quinoline 8-OCH₃, N-(2-methoxyethyl), 3-Ph 422.5 (calculated) Not reported
Compound I (ACKR3 agonist) Thieno[3,2-c]quinoline 5-CH₃, 4-oxo, N-(3-(benzyl(methyl)amino)propyl) ~452 ACKR3 agonist (EC₅₀ 2.21 µM)
25r Thieno[3,2-c]quinoline 4-oxo, methyl benzoate ~406 Not reported
8-Methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide Quinoline 8-OCH₃, N-(4-sulfamoylphenyl) ~356 Carbonic anhydrase inhibition
Linomide Quinoline 4-hydroxy, N-phenylmethyl ~298 Antiangiogenic

Key Observations

Substituent Effects: The 8-methoxy group in the target compound and analog 5h enhances solubility and may participate in hydrogen bonding .

Biological Implications: Thienoquinoline derivatives (e.g., Compound I) show receptor-targeted activity, suggesting the target compound may interact with similar pathways (e.g., kinase or GPCR modulation) . The absence of a 4-oxo group in the target compound could reduce metabolic instability compared to dihydrothienoquinoline analogs .

Synthetic Feasibility :

  • and highlight methods for thiolation and amine coupling, which may be applicable to synthesizing the target compound’s carboxamide side chain .

Biological Activity

8-Methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a thienoquinoline derivative that exhibits significant biological activity. Its unique structure, characterized by a thieno[3,2-c]quinoline core with methoxy and phenyl substituents, suggests potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is critical for its biological activity. The thieno[3,2-c]quinoline core is known for its ability to interact with various biological targets. The methoxy groups enhance solubility and reactivity, while the carboxamide group at the 2-position is significant for biological interactions.

Property Description
Chemical Formula C18_{18}H20_{20}N2_{2}O4_{4}S
Molecular Weight 344.43 g/mol
CAS Number 1040633-24-6
Solubility Soluble in organic solvents

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

  • Cytotoxicity : The compound has shown selective cytotoxicity against cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2). Studies demonstrate that it induces apoptosis and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase .
  • Signal Pathway Modulation : It affects key signaling pathways involved in cancer progression, notably the PI3K/AKT/mTOR pathway. Inhibition of these pathways leads to decreased cell viability and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production : The compound promotes ROS generation within cancer cells, contributing to oxidative stress and subsequent cell death .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Cytotoxicity Evaluation

In vitro studies using HCT116 and Caco-2 cells revealed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects:

  • IC50 Values : The IC50 values for HCT116 and Caco-2 cells were determined to be approximately 11.27 μM and greater than 100 μM respectively, indicating a strong selective toxicity towards HCT116 cells .

Cell Cycle Analysis

Flow cytometry analyses demonstrated that treatment with this compound resulted in:

  • Cell Cycle Arrest : A significant percentage of cells were arrested in the G2/M phase after treatment for 24 hours.

Apoptosis Induction

The compound was shown to induce apoptosis in cancer cells through:

  • Mitochondrial Membrane Potential Disruption : Treatment led to a decrease in mitochondrial membrane potential, a hallmark of early apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Study on Colorectal Cancer Cells : A recent publication detailed how the compound inhibited colony formation and induced apoptosis in HCT116 and Caco-2 cells while sparing normal human intestinal epithelial cells from significant cytotoxicity .
  • Structural Analogs : Research on structurally similar compounds indicates that modifications can enhance or alter biological activity, suggesting pathways for further drug development targeting specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide, and how are intermediates characterized?

  • The compound is synthesized via multi-step routes involving condensation, cyclization, and substitution reactions. For example, quinoline derivatives are often prepared using Friedländer or Pfitzinger syntheses, with methoxy and carboxamide groups introduced via nucleophilic substitution or amidation . Intermediates are characterized using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability studies involve incubating the compound in buffers (pH 3–9) at 25–60°C, followed by HPLC analysis to monitor degradation. Methoxy and carboxamide groups may hydrolyze under acidic/basic conditions, requiring optimized storage in inert solvents (e.g., DMSO) at –20°C .

Q. What preliminary biological screening assays are recommended for this compound?

  • Start with cytotoxicity assays (MTT/CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial tests (MIC against E. coli, S. aureus). Compare results to structurally similar quinoline derivatives, such as 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Use LC-MS to assess plasma stability and metabolite profiling. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerases or kinases, guiding structural modifications (e.g., replacing methoxyethyl with pyridinyl groups) to enhance efficacy .

Q. What strategies improve synthetic yield in multi-step routes?

  • Low yields often occur during cyclization or amidation. Optimize reaction conditions:

  • Use Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura for phenyl groups) .
  • Employ microwave-assisted synthesis to reduce reaction time and improve purity .
  • Monitor intermediates via TLC/GC-MS to isolate side products (e.g., oxidation byproducts like quinoline N-oxides) .

Q. How do structural modifications at the thienoquinoline core affect target selectivity?

  • Replace the 3-phenyl group with halogenated biphenyls (e.g., 2'-fluorobiphenyl) to enhance hydrophobic interactions with enzyme pockets. Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or BRAF) to quantify selectivity .

Methodological Guidance

Q. What analytical techniques validate compound purity and identity?

  • Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Identity : High-resolution MS (ESI-TOF) for exact mass and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling .

Q. How are pharmacokinetic properties (e.g., solubility, logP) computationally predicted?

  • Use SwissADME or QikProp to calculate logP (target ≤3 for oral bioavailability) and aqueous solubility. Experimental validation via shake-flask method (UV-Vis quantification) is recommended .

Data Contradiction Analysis

Q. Why might the compound show anti-inflammatory activity in vitro but fail in murine models?

  • Potential issues include rapid clearance (short half-life) or poor tissue penetration. Conduct ADMET studies:

  • Measure plasma protein binding (equilibrium dialysis) .
  • Test permeability in Caco-2 monolayers to predict intestinal absorption .
    • Modify the carboxamide group to improve bioavailability (e.g., prodrug strategies with ester linkages) .

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